Gadoteridol is a macrocyclic nonionic gadolinium that provides contrast enhancement of the brain, spine, and surrounding tissues, resulting in improved visualization (compared with unenhanced MRI) of lesions with abnormal vascularity or those thought to disrupt the normal blood-brain barrier. It was 1 of the 3 macrocyclic gadolinium-based contrast agents (GBCAs) that was mandated by the EMA to replace linear gadolinium-based contrast agents due to concerns about retained gadolinium in the brain. Initially approved by the FDA in 1992, gadoteridol received additional approval in 2020 for use in pediatric patients less than 2 years old.
See also: Gadoteridol (preferred).
Gadoteridol
CAS No.: 120066-54-8
Cat. No.: VC0002054
Molecular Formula: C17H29GdN4O7
Molecular Weight: 558.7 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 120066-54-8 |
---|---|
Molecular Formula | C17H29GdN4O7 |
Molecular Weight | 558.7 g/mol |
IUPAC Name | 2-[4,7-bis(carboxylatomethyl)-10-(2-hydroxypropyl)-1,4,7,10-tetrazacyclododec-1-yl]acetate;gadolinium(3+) |
Standard InChI | InChI=1S/C17H32N4O7.Gd/c1-14(22)10-18-2-4-19(11-15(23)24)6-8-21(13-17(27)28)9-7-20(5-3-18)12-16(25)26;/h14,22H,2-13H2,1H3,(H,23,24)(H,25,26)(H,27,28);/q;+3/p-3 |
Standard InChI Key | DPNNNPAKRZOSMO-UHFFFAOYSA-K |
SMILES | CC(CN1CCN(CCN(CCN(CC1)CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])O.[Gd+3] |
Canonical SMILES | CC(CN1CCN(CCN(CCN(CC1)CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])O.[Gd+3] |
Colorform | White solid obtained as an aggregate clump of fine needle-like micro-crystals from methanol/acetone |
Melting Point | >225 °C |
Pharmacological Profile of Gadoteridol
Chemical Structure and Mechanism of Action
Gadoteridol (C<sub>17</sub>H<sub>26</sub>GdN<sub>3</sub>O<sub>9</sub>) is a macrocyclic chelate complex in which gadolinium(III) ions are tightly bound to a nonionic ligand, reducing the likelihood of free gadolinium release. This structural stability is critical for minimizing gadolinium deposition in tissues, a concern associated with linear GBCAs . As a paramagnetic agent, gadoteridol shortens the T1 relaxation time of nearby water protons, enhancing signal intensity on T1-weighted MRI sequences. The degree of enhancement depends on lesion vascularity and blood-brain barrier integrity, allowing clinicians to differentiate pathologies such as tumors, abscesses, and inflammatory lesions .
Pharmacokinetics and Elimination
Gadoteridol exhibits rapid distribution and renal clearance. In adults, the mean distribution half-life (t<sub>1/2,α</sub>) is 0.20 ± 0.07 hours, while the elimination half-life (t<sub>1/2,β</sub>) is 1.61 ± 0.19 hours . Pediatric populations show similar kinetics: children aged 2–6 years have a t<sub>1/2,β</sub> of 1.32 ± 0.006 hours, and neonates demonstrate comparable clearance rates . Renal excretion accounts for >99% of elimination, with plasma and renal clearance rates of 1.50 ± 0.35 mL/min/kg and 1.41 ± 0.33 mL/min/kg, respectively .
Table 1: Pharmacokinetic Parameters of Gadoteridol by Patient Group
Patient Group | Distribution Half-Life (t<sub>1/2,α</sub>, hours) | Elimination Half-Life (t<sub>1/2,β</sub>, hours) |
---|---|---|
Adults | 0.20 ± 0.07 | 1.61 ± 0.19 |
Adolescents (>12 yrs) | 0.20 ± 0.07 | 1.61 ± 0.19 |
Children (6–12 yrs) | 0.18 ± 0.07 | 1.32 ± 0.07 |
Neonates (<2 yrs) | 0.14 ± 0.04 | 1.32 ± 0.006 |
In patients with renal impairment (eGFR <30 mL/min), the elimination half-life prolongs to 9.10–10.65 hours, necessitating dose adjustments or hemodialysis in severe cases .
Clinical Applications and Efficacy
Approved Indications
Gadoteridol is FDA-approved for:
-
Brain and spine MRI: Detection of lesions with disrupted blood-brain barrier (e.g., gliomas, metastases) .
-
Head and neck imaging: Visualization of vascular malformations and tumors .
Table 2: Clinical Indications and Dosing in a Multicenter Study (N=6,163)
Indication | Patients (n) | Mean Dose (mmol/kg ± SD) |
---|---|---|
Brain | 3,936 | 0.109 ± 0.02 |
Spine | 295 | 0.109 ± 0.02 |
Head (non-CNS) | 646 | 0.105 ± 0.02 |
Breast | 280 | 0.12 ± 0.023 |
Severity | Patients Affected (n) | Incidence Rate (%) |
---|---|---|
Mild | 8 | 0.13 |
Moderate | 2 | 0.03 |
Severe | 0 | 0 |
Nephrogenic Systemic Fibrosis (NSF) Risk
Gadoteridol is classified as a Group II GBCA by the American College of Radiology, indicating negligible NSF risk . A meta-analysis of 27 studies found no NSF cases among 1,294 patients with stage 4/5 CKD exposed to Group II agents .
Regulatory and Clinical Guidelines
Regulatory Status
-
FDA: Approved in 1992 for adults; pediatric expansion in 2020 .
-
EMA: Classified as low-risk for NSF and gadolinium retention .
Recommendations for Special Populations
-
Renal impairment: Use caution in eGFR <30 mL/min; consider hemodialysis .
-
Pregnancy: Animal studies show developmental toxicity at 15× the human dose; use only if benefits outweigh risks .
Future Research Directions
-
Long-term retention: Longitudinal studies in pediatric and renally impaired populations.
-
Hypersensitivity mechanisms: Genetic and immunological predictors of reactions.
-
Novel applications: Potential use in perfusion imaging and tumor microenvironment characterization.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume